molecular formula C18H31NaO6 B077798 Sodium lauroyl lactylate CAS No. 13557-75-0

Sodium lauroyl lactylate

Cat. No.: B077798
CAS No.: 13557-75-0
M. Wt: 366.4 g/mol
InChI Key: FJXQJFNXEYSNKH-UHFFFAOYSA-N
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Description

Sodium lauroyl lactylate is a naturally derived ingredient commonly used in skin and hair care products. It is a salt formed from lauric acid and lactylate, which is derived from lactic acid. This compound serves multiple functions in cosmetic formulations, primarily as an emulsifier and skin-conditioning agent. Its ability to enhance the penetration of other ingredients into the skin makes it particularly valuable in formulations aimed at improving skin hydration and texture. This compound is known for its mildness, making it suitable for sensitive skin types. Additionally, it can help stabilize emulsions, ensuring that oil and water components remain mixed, which is crucial for the efficacy and aesthetic appeal of creams and lotions.

Preparation Methods

Basic Principles of Sodium Lauroyl Lactylate Preparation

The synthesis of this compound involves the reaction between key components: lauric acid and lactic acid. Sodium hydroxide plays a crucial role in the process, and controlled reaction conditions are essential for optimal results[].

Industrial Production Methods

Large-scale Synthesis Techniques

Industrial production of this compound typically involves a multi-step process. The first step includes the preparation of a sodium hydroxide solution by dissolving sodium hydroxide in purified water1. This solution is then added dropwise to lactic acid at room temperature while stirring to generate a sodium lactate solution[].

Equipment and Machinery

The process requires specialized equipment for heating, cooling, and maintaining precise temperature control. A reactor capable of reaching and maintaining temperatures between 190-210°C is essential[].

Quality Control Measures

Quality control is crucial in industrial production. Key parameters monitored include the acid value of the final product, which should be between 35-55, and the yield, which can reach up to 75%[].

Laboratory-Scale Preparation

Small-batch synthesis procedures for this compound in laboratory settings follow similar principles as industrial methods but on a smaller scale. This allows for more precise control over reaction conditions and is useful for research and development purposes.

Step-by-Step Preparation Process

Preparation of sodium hydroxide solution: Dissolve sodium hydroxide in purified water to create a 50% concentration solution[].

Reaction with lactic acid: Add the sodium hydroxide solution dropwise to lactic acid at room temperature while stirring[].

Heating and temperature control: Heat the resulting sodium lactate solution to 80°C, then continue heating to 190-210°C while introducing nitrogen gas at the material interface[].

Addition of lauric acid: Add lauric acid and a catalyst (such as sodium hydroxide) to the heated mixture[].

Reaction time: Allow the reaction to proceed for 60 minutes, then apply vacuum and continue for another 20 minutes[].

Cooling and drying: Cool the mixture and dry to obtain a white to pale yellow solid, which is this compound[].

Factors Affecting this compound Preparation

Several factors influence the preparation of this compound:

Temperature control: Maintaining the correct temperature range (190-210°C) is crucial for optimal reaction conditions[].

Reactant ratios: The molar ratios of sodium hydroxide, lactic acid, and lauric acid affect the final product quality[].

Catalyst selection and concentration: The choice and amount of catalyst (e.g., sodium hydroxide) impact reaction efficiency[].

Reaction time: The duration of the reaction and vacuum application significantly affects the final acid value and color of the product[].

Purification and Isolation Techniques

After the reaction, purification steps may include filtration and recrystallization to improve the purity of the this compound. Proper drying techniques are essential to obtain the final solid product[].

Challenges in this compound Preparation

Common challenges include maintaining precise temperature control, ensuring complete reaction of reactants, and achieving the desired acid value in the final product. Troubleshooting may involve adjusting reaction times, temperature, or reactant ratios[].

Innovations in Preparation

Recent advancements in synthesis techniques focus on improving yield and purity while reducing environmental impact. One innovative approach involves using dilactides as starting materials instead of lactic acid, which can lead to faster reaction times and potentially higher yields[].

Chemical Reactions Analysis

Hydrolysis of Sodium Lauroyl Lactylate

This compound undergoes hydrolysis in aqueous environments, breaking down into its constituent parts: lauric acid and lactic acid. This reaction is particularly important in understanding the compound's behavior in formulations and its interaction with the skin and hair.

The hydrolysis of this compound can be influenced by several factors:

pH of the environment

Temperature

Presence of enzymes

In biological systems, such as on the skin or in the digestive tract, the hydrolysis of this compound is often catalyzed by enzymes, leading to a more rapid breakdown of the compound[].

Membrane-Disruptive Reactions

One of the most significant chemical interactions of this compound is its ability to disrupt lipid membranes. This property is crucial for its function as a surfactant and its antimicrobial activity[].

This compound's membrane-disruptive properties lie between those of sodium dodecyl sulfate (SDS) and lauric acid (LA)6. While SDS causes rapid and complete membrane solubilization, this compound exhibits a more moderate effect, causing significant but not complete membrane disruption[].

The interaction of this compound with lipid bilayers has been studied using advanced techniques such as:

Quartz Crystal Microbalance with Dissipation (QCM-D)

Electrochemical Impedance Spectroscopy (EIS)

These studies have revealed that this compound causes gradual changes in membrane morphology, leading to the formation of protrusions and eventual solubilization upon buffer washing6.

Synergistic Reactions

This compound demonstrates interesting synergistic effects when combined with other surfactants. For instance, when mixed with sodium lauroyl glycinate (SLG), the combination exhibits enhanced surface activity[].

The optimal ratios for these synergistic effects vary depending on the desired property:

Minimum surface tension: 0.4 mole fraction of this compound

Best foaming properties: 0.4 mole fraction of this compound

Optimal wetting ability: 0.6 mole fraction of this compound

Best dynamic adsorption properties: 0.8 mole fraction of this compound

These synergistic effects make this compound a valuable ingredient in formulations where multiple surfactant properties are desired.

pH-Dependent Reactions

The behavior of this compound is significantly influenced by pH. In acidic conditions, this compound tends to be more stable, while in alkaline environments, it may undergo more rapid hydrolysis5. This pH-dependent behavior is crucial in formulating products for different applications and in understanding its interactions with the skin, which typically has a slightly acidic pH.

Emulsification Reactions

This compound's chemical structure, with its hydrophilic and hydrophobic regions, allows it to act as an effective emulsifier1. In emulsification reactions, this compound aligns at the interface between oil and water phases, reducing surface tension and stabilizing the emulsion5.

Foam Formation and Stabilization

The chemical properties of this compound make it an excellent foam booster and stabilizer7. Its ability to reduce surface tension allows for the formation of stable foam structures, which is particularly useful in shampoos and cleansers.

Biodegradation Reactions

This compound is considered biodegradable, breaking down into environmentally friendly components[]. The biodegradation pathway typically involves:

Hydrolysis of the ester bond

Oxidation of the resulting fatty acid

Mineralization of lactic acid

This biodegradability makes this compound an attractive option for environmentally conscious formulations[].

Analytical Methods for Reaction Analysis

Several analytical methods are employed to study the chemical reactions of this compound:

Chromatographic techniques (HPLC, GC-MS) for purity analysis and reaction product identification

Spectroscopic methods (NMR, IR) for structural characterization

Surface tension measurements to assess surfactant properties

Microscopy techniques for emulsion and foam analysis

These methods provide valuable insights into the behavior and interactions of this compound in various systems[][].

Scientific Research Applications

Membrane Interaction Studies

One of the primary areas of scientific research involving Sodium Lauroyl Lactylate is its interaction with cell membranes. Studies have shown that this compound exhibits distinct membrane-disruptive properties that lie between the rapid, complete solubilizing activity of sodium dodecyl sulfate (SDS) and the more modest disruptive properties of lauric acid[].

Researchers have employed advanced techniques such as quartz crystal microbalance with dissipation (QCM-D) and electrochemical impedance spectroscopy (EIS) to investigate the real-time, membrane-disruptive interactions between this compound and supported lipid bilayer (SLB) and tethered bilayer lipid membrane (tBLM) platforms[]. These studies provide valuable insights into the molecular-level mechanisms of this compound's action on cell membranes.

Antimicrobial Research

This compound has shown promising results in antimicrobial research. Studies have demonstrated its effectiveness against various bacteria, including E. coli and C. perfringens[]. The compound's ability to disrupt bacterial cell membranes makes it an attractive candidate for developing new antimicrobial agents.

Interestingly, this compound has been reported to be more effective at inhibiting C. perfringens infection in poultry compared to free fatty acids and mono- and diglycerides[]. This finding opens up potential applications in veterinary medicine and food safety.

Emulsification and Surfactant Research

This compound's unique emulsification properties have made it a subject of interest in surfactant research. Studies have shown that this compound can form mixed micelles with other surfactants, such as sodium lauroyl glycinate (SLG), exhibiting synergistic effects that yield higher surface activity and improved application performance[].

Research has revealed that at certain ratios, this compound/SLG surfactant mixtures can achieve optimal properties:

Minimum surface tension and best foaming properties at 0.4 mole fraction of this compound

Best wetting ability at 0.6 mole fraction of this compound

Optimum dynamic adsorption properties at 0.8 mole fraction of this compound[]

These findings have significant implications for the development of more effective and environmentally friendly surfactants for various industries.

Biodegradability and Environmental Studies

As a compound derived from renewable resources, this compound has attracted attention in environmental studies. Research has focused on its biodegradation pathways and environmental fate, comparing it to petroleum-based surfactants4. The biodegradability of this compound makes it an attractive option for environmentally conscious formulations in various industries.

Cosmetic and Personal Care Research

This compound has been extensively studied for its applications in cosmetic and personal care products. Research has focused on its skin compatibility, mildness, and moisturizing effects4. Its ability to form stable emulsions and enhance foam formation and stabilization has made it a valuable ingredient in cleansing formulations[].

Studies have shown that this compound is particularly suitable for mild formulations, especially for sensitive areas such as the face and intimate region, as well as children's products[].

Mechanism of Action

Surfactant Properties of Sodium Lauroyl Lactylate

This compound is an amphiphilic molecule, possessing both hydrophilic and hydrophobic regions. This structure allows it to form micelles in aqueous solutions, reducing surface tension and enabling its function as an effective surfactant.

Interaction with Cell Membranes

One of the key mechanisms of this compound is its interaction with cell membranes. Studies using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) have revealed that this compound exhibits distinct membrane-disruptive properties1. These properties lie between the strong solubilizing action of Sodium Dodecyl Sulfate (SDS) and the milder disruption caused by Lauric Acid (LA).

Emulsification Mechanism

This compound acts as an emulsifying agent, facilitating the mixing of water-soluble and oil-soluble ingredients[]. This property is crucial in creating stable emulsions in various formulations, including creams and lotions[].

Cleansing Action

As a surfactant, this compound helps remove dirt, oil, and impurities from skin and hair6. Its ability to reduce surface tension between water and oil allows for effective cleansing without overly stripping natural oils[].

Moisturizing Effects

This compound contributes to maintaining skin hydration by supporting the skin's natural moisture barrier[]. This makes it particularly suitable for use in products designed for sensitive skin and baby care[].

Antimicrobial Activity

Research suggests that this compound possesses antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes. This mechanism contributes to its effectiveness in personal care and cosmetic formulations.

Synergistic Effects with Other Ingredients

Studies have shown that this compound can exhibit synergistic effects when combined with other surfactants. For instance, mixtures of this compound and Sodium Lauroyl Glycinate (SLG) at specific ratios can yield higher surface activity and improved application performance[].

Comparison with Similar Compounds

Sodium Lauroyl Lactylate vs Sodium Lauryl Sulfate

Sodium lauryl sulfate (SLS) is a common surfactant often compared to this compound. While both are anionic surfactants, they differ significantly in their effects on skin and overall performance.

This compound is generally considered milder and less irritating to the skin compared to SLS. This is due to its larger molecular structure and the presence of the lactate group, which helps maintain skin hydration. In terms of foaming properties, SLS typically produces more foam, but this compound offers a creamier lather that many consumers prefer.

This compound vs Sodium Lauroyl Sarcosinate

Sodium lauroyl sarcosinate (SLSa) is another mild surfactant often compared to this compound. Both compounds are known for their gentleness on skin and hair. However, this compound may have a slight edge in terms of biodegradability, as its lactate group is more readily broken down by environmental microorganisms.

This compound vs Sodium Laureth Sulfate

Sodium laureth sulfate (SLES) is a milder alternative to SLS but is still generally more irritating than this compound. This compound performs well across a wider pH range compared to SLES, making it more versatile in various formulations.

This compound vs Lauric Acid

While lauric acid is a component of this compound, the two compounds have distinct properties. This compound exhibits stronger emulsification capabilities due to its amphiphilic structure. Additionally, this compound has been shown to have more potent antimicrobial properties compared to lauric acid alone.

This compound vs Sodium Stearoyl Lactylate

Sodium stearoyl lactylate (SSL) is similar to this compound but has a longer carbon chain. This difference affects their performance in various applications. This compound is generally more effective in liquid formulations, while SSL is often preferred in solid or semi-solid products.

This compound vs Sodium Cocoyl Lactylate

Sodium cocoyl lactylate is derived from coconut oil, while this compound is typically derived from lauric acid. Both offer excellent moisturizing properties, but this compound may perform better in hard water conditions due to its specific molecular structure.

Membrane Interaction Comparison

Studies using Quartz Crystal Microbalance with Dissipation (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) have shown that this compound's membrane-disruptive properties lie between those of SLS and lauric acid. This makes this compound effective as an antimicrobial agent while remaining gentler on skin cells compared to SLS.

Synergistic Effects with Other Compounds

This compound has demonstrated superior synergistic effects when combined with other surfactants, particularly glycinates. For example, mixtures of this compound and sodium lauroyl glycinate have shown enhanced surface activity and improved performance in various applications.

Common Problem

How does sodium lauroyl lactylate compare to sodium lauryl sulfate in terms of mildness?

This compound  is generally considered milder and less irritating to the skin than SLS.

Is this compound more environmentally friendly than other surfactants?

Yes, this compound  is more biodegradable than many petroleum-based surfactants and breaks down into environmentally friendly compounds.

What are the main differences between this compound and sodium lauroyl sarcosinate?

Both are mild surfactants, but this compound  may have slightly better biodegradability due to its lactate group.

How does the foaming ability of this compound compare to other surfactants?

This compound  typically produces a creamier, more stable foam compared to surfactants like SLS, though it may not foam as vigorously.

Is this compound more effective than sodium laureth sulfate in hard water?

This compound  generally performs better in hard water conditions compared to SLES due to its specific molecular structure.

  

Properties

CAS No.

13557-75-0

Molecular Formula

C18H31NaO6

Molecular Weight

366.4 g/mol

IUPAC Name

sodium;2-(2-dodecanoyloxypropanoyloxy)propanoate

InChI

InChI=1S/C18H32O6.Na/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;/h14-15H,4-13H2,1-3H3,(H,20,21);

InChI Key

FJXQJFNXEYSNKH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]

Key on ui other cas no.

13557-75-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sodium Lauroyl Lactylate (SLL) interact with cell membranes, and what are the downstream effects of this interaction?

A1: SLL exhibits membrane-disrupting properties that fall between the strong solubilizing action of Sodium Dodecyl Sulfate (SDS) and the milder disruption caused by Lauric Acid (LA) []. While all three compounds share similar chain properties and critical micelle concentrations (CMC), SLL demonstrates a unique interaction profile. Studies using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) on supported lipid bilayers (SLB) and tethered bilayer lipid membranes (tBLM) reveal that SLL causes significant but not complete membrane disruption []. In contrast, its hydrolytic products, LA and Lactic Acid (LacA), induce more transient membrane changes with less permanent disruption []. This suggests that the specific headgroup structure of SLL plays a crucial role in its membrane interaction and antimicrobial activity [].

Q2: What are the applications of SLL in drug delivery systems, and what makes it suitable for this purpose?

A2: SLL has shown promise as a component in anionic liposomes designed for delivering Manganese-based compounds for diagnostic imaging []. Research indicates that liposomes formulated with SLL as the anionic surfactant demonstrate good stability over time and maintain a homogeneous size distribution even after loading with Manganese Chloride or Manganese acetylacetonate []. This stability, coupled with the ability to encapsulate these compounds efficiently, makes SLL-based liposomes potentially suitable candidates for delivering diagnostic agents [].

Q3: Are there any studies on the synergistic effects of SLL when combined with other surfactants?

A4: Research has explored the synergistic behavior of SLL when combined with Sodium Lauroyl Glycinate (SLG) in aqueous solutions []. The study found that mixtures of SLG and SLL, at specific molar ratios, exhibit enhanced surface activity compared to either surfactant alone. Notably, a mixture with a mole fraction of SLL (αSLL) at 0.4 achieved the lowest surface tension at the critical micelle concentration (γcmc) []. This synergistic effect suggests that combining SLG and SLL could lead to improved performance in applications requiring high surface activity, such as foaming agents or emulsifiers.

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